molecular formula C12H18O2S B14354824 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol CAS No. 91704-69-7

1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol

Cat. No.: B14354824
CAS No.: 91704-69-7
M. Wt: 226.34 g/mol
InChI Key: BLAVQZDMAFVGKB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexyl group, a thiophene ring, and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol typically involves the reaction of cyclohexyl derivatives with thiophene compounds under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclohexyl group, followed by the addition of thiophene and subsequent oxidation to form the diol.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled temperatures and solvents.

Major Products:

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl-thiophene derivatives with reduced aromaticity.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

  • 1-Cyclohexyl-1-(thiophen-2-yl)ethane-1,2-diol
  • 1-Cyclohexyl-1-(furan-3-yl)ethane-1,2-diol
  • 1-Cyclohexyl-1-(pyrrole-3-yl)ethane-1,2-diol

Uniqueness: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.

Properties

CAS No.

91704-69-7

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

1-cyclohexyl-1-thiophen-3-ylethane-1,2-diol

InChI

InChI=1S/C12H18O2S/c13-9-12(14,11-6-7-15-8-11)10-4-2-1-3-5-10/h6-8,10,13-14H,1-5,9H2

InChI Key

BLAVQZDMAFVGKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CO)(C2=CSC=C2)O

Origin of Product

United States

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